molecular formula C17H26N2O3S B6573536 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide CAS No. 946345-47-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide

Cat. No.: B6573536
CAS No.: 946345-47-7
M. Wt: 338.5 g/mol
InChI Key: CNKYTHCOJKOMBR-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a branched 3,3-dimethylbutanamide substituent at position 4. The ethanesulfonyl moiety enhances metabolic stability and modulates solubility, while the bulky dimethylbutanamide group may influence target binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-5-23(21,22)19-10-6-7-13-11-14(8-9-15(13)19)18-16(20)12-17(2,3)4/h8-9,11H,5-7,10,12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKYTHCOJKOMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • Addition: Various electrophilic and nucleophilic addition reactions can be performed using appropriate reagents and conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide can be utilized to study biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The ethanesulfonyl group and the 3,3-dimethylbutanamide moiety play crucial roles in these interactions, leading to biological or chemical outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with tetrahydroquinoline derivatives reported in the literature, differing primarily in substituent chemistry. Key comparisons include:

Compound Substituents Key Features
Target Compound 1-Ethanesulfonyl, 6-3,3-dimethylbutanamide Potential enhanced lipophilicity and metabolic stability due to branched amide
IIIa () 7-Benzenesulfonamide, 8-hydroxyquinoline Polar sulfonamide group; antibacterial/antifungal applications likely
Compound 26 () 6-Thiophene-2-carboximidamide, 2-oxo Carboximidamide enhances hydrogen bonding; used in NOS inhibition studies
Example 1 () 6-(1,3-Benzothiazol-2-yl)amino Benzothiazole moiety may confer kinase inhibition or anticancer activity

The ethanesulfonyl group in the target compound contrasts with benzenesulfonyl () or thiophene-carboximidamide () groups, suggesting divergent solubility and target selectivity. For instance, benzenesulfonamides (e.g., IIIa) exhibit higher polarity, whereas the ethanesulfonyl group balances lipophilicity and metabolic resistance .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with related compounds.

Structural Characteristics

The compound consists of a tetrahydroquinoline moiety linked to an ethanesulfonyl group and a 3,3-dimethylbutanamide functional group. This unique structure provides a basis for its interaction with various biological targets.

Molecular Structure

ComponentStructure Description
TetrahydroquinolineA bicyclic structure that contributes to biological activity.
Ethanesulfonyl GroupEnhances solubility and biological interactions.
3,3-DimethylbutanamideProvides stability and potential for various interactions.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, compounds derived from tetrahydroquinoline have demonstrated efficacy against various cancer cell lines. In a study involving 2D and 3D cell culture assays, several compounds showed promising results in inhibiting tumor growth with lower toxicity profiles compared to standard chemotherapeutics like doxorubicin .

  • Case Study : A comparative analysis of IC50 values in different assay formats revealed that compounds structurally related to this compound exhibited lower IC50 values in 2D assays (e.g., HCC827 IC50 6.26 ± 0.33 μM) compared to 3D assays (HCC827 IC50 20.46 ± 8.63 μM) . This suggests that the compound may be more effective in conventional culture systems.

Antibacterial Activity

The antibacterial properties of related sulfonamide compounds have been well-documented. Studies have shown that these compounds can exhibit significant antibacterial effects against common pathogens such as E. coli and S. aureus. The presence of the sulfonamide group is critical for enhancing these interactions .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

  • Formation of Tetrahydroquinoline : Starting from aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
  • Sulfonylation : Introduction of the ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base.
  • Coupling Reaction : The final compound is formed by coupling with 3,3-dimethylbutanoyl chloride under basic conditions.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals important insights into its biological activity:

Compound NameAntitumor ActivityAntibacterial Activity
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamideHighModerate
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamideModerateHigh
This compoundPromisingSignificant

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